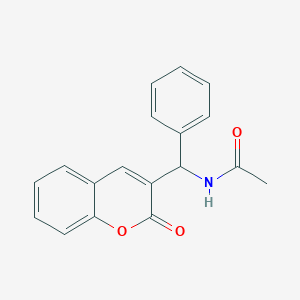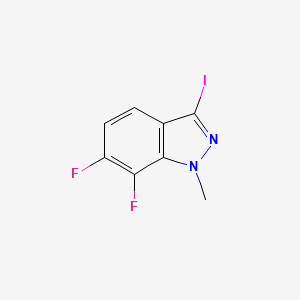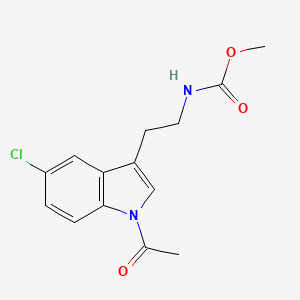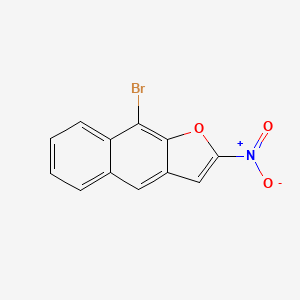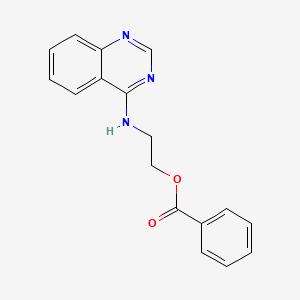
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is an organic compound that features a unique structure combining an indene moiety with a dichloroaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with 1H-indene-1-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichloroaniline moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichloroaniline moiety may enhance its binding affinity to certain targets, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline: Similar structure but with dimethylamino substitution.
2,6-Dichloroaniline: Lacks the indene moiety but shares the dichloroaniline core.
1H-Indene-1-carbaldehyde: Contains the indene moiety but lacks the dichloroaniline group.
Uniqueness
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is unique due to the combination of the indene and dichloroaniline groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H11Cl2N |
|---|---|
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
2,6-dichloro-4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C16H11Cl2N/c17-14-8-10(9-15(18)16(14)19)7-12-6-5-11-3-1-2-4-13(11)12/h1-9H,19H2 |
Clé InChI |
SZRDIKBVYMWOHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC2=CC3=CC(=C(C(=C3)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
